A Technical Guide to 3-Bromocinnamic Acid: Synthesis, Properties, and Applications
A Technical Guide to 3-Bromocinnamic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-Bromocinnamic acid, a key organic intermediate and a significant metabolite in pharmaceutical research. This document outlines its chemical and physical properties, details common synthetic protocols, and explores its applications, particularly within the context of drug development.
Core Chemical Identity and Properties
3-Bromocinnamic acid, also known as m-Bromocinnamic acid, is an unsaturated aromatic carboxylic acid. The trans isomer is the most common and stable form. Its core properties are summarized below.
Table 1: Physicochemical Properties of 3-Bromocinnamic Acid
| Property | Value | Citations |
| Molecular Formula | C₉H₇BrO₂ | [1] |
| Molecular Weight | 227.05 g/mol | |
| CAS Number | 32862-97-8 (predominantly trans) | |
| 14473-91-7 | [1] | |
| IUPAC Name | (2E)-3-(3-bromophenyl)prop-2-enoic acid | [1] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 177-179 °C | |
| Solubility | Soluble in methanol |
Table 2: Spectroscopic Data of 3-Bromocinnamic Acid
| Spectrum Type | Key Features |
| ¹H NMR | Data available, typically run in DMSO-d₆.[2] |
| ¹³C NMR | Data available from various sources.[1] |
| IR Spectroscopy | Characteristic peaks include a broad O-H stretch (~2500–3300 cm⁻¹), a sharp C=O stretch (~1680–1700 cm⁻¹), and a C=C stretch (~1625 cm⁻¹).[3] |
Synthesis of 3-Bromocinnamic Acid
Two prevalent methods for the synthesis of 3-Bromocinnamic acid and its derivatives are the Heck reaction and the Perkin reaction. These methods offer robust pathways starting from readily available precursors.
The Heck Reaction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction. For 3-Bromocinnamic acid, this typically involves the coupling of an aryl halide (like 3-bromoiodobenzene) with acrylic acid.
The Perkin Reaction
The Perkin reaction is a classic organic reaction that produces α,β-unsaturated aromatic acids. It involves the aldol condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the acid.
Experimental Protocols
Protocol for Heck Reaction Synthesis
This microscale protocol is adapted from established laboratory procedures.
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Reaction Setup : To a vial containing 3-bromoiodobenzene (0.500 g) dissolved in acetonitrile (710 µL), add triethylamine (618 µL), acrylic acid (153 µL), and palladium(II) acetate (0.0079 g).
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Heating : Add a magnetic stir bar, seal the vial, and heat the mixture on a hot plate at 80-90 °C with stirring for one hour.
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Workup : After one hour, cool the reaction mixture to room temperature.
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Precipitation : Transfer the cooled mixture into a beaker containing 30 mL of 3 M HCl. Swirl the mixture to encourage the formation of a solid precipitate.
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Isolation : Collect the solid product by suction filtration using a Büchner funnel.
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Purification : The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol for Perkin Reaction Synthesis
This is a general protocol adaptable for the synthesis of 3-Bromocinnamic acid.
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Reactant Mixture : In a round-bottom flask, combine 3-bromobenzaldehyde (10 mmol), acetic anhydride (15 mmol), and anhydrous sodium acetate (10 mmol).
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Heating : Equip the flask with a reflux condenser and heat the mixture in an oil bath at 180 °C for 4-5 hours.
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Hydrolysis : Allow the mixture to cool slightly and then pour it into a beaker containing 50 mL of water while still hot.
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Purification : Boil the aqueous mixture for 15 minutes to hydrolyze any remaining acetic anhydride. If the product crystallizes, add a small amount of ethanol to redissolve it.
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Isolation : Cool the solution in an ice bath. The 3-Bromocinnamic acid will precipitate. Collect the crystals by vacuum filtration and wash with cold water.
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Recrystallization : Purify the crude product by recrystallization from hot water or an ethanol/water mixture.
Applications in Research and Drug Development
Cinnamic acid and its derivatives are of significant interest to the pharmaceutical industry due to their diverse biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.
Metabolite of Cinromide
A primary role of 3-Bromocinnamic acid in drug development is as the major active metabolite of the anticonvulsant drug Cinromide (3-bromo-N-ethylcinnamamide). The metabolic pathway involves the de-ethylation and subsequent hydrolysis of the amide group. Monitoring plasma concentrations of both the parent drug and 3-Bromocinnamic acid is crucial during clinical testing and pharmacokinetic studies.
Scaffold for Drug Design
As a substituted cinnamic acid, the molecule serves as a valuable scaffold for the synthesis of novel therapeutic agents. The bromine atom provides a site for further functionalization via cross-coupling reactions, allowing for the creation of diverse chemical libraries for screening against various biological targets. The inherent biological activities of the cinnamic acid core make its derivatives promising candidates for development into new drugs for treating infectious, inflammatory, and neurodegenerative diseases.
